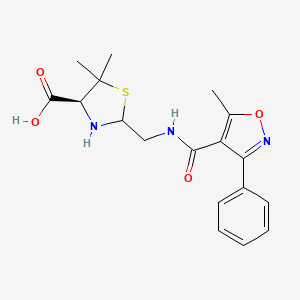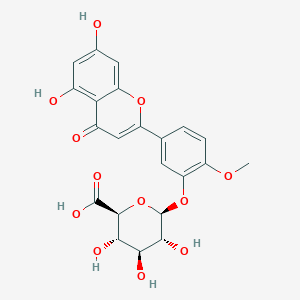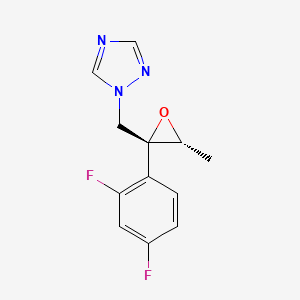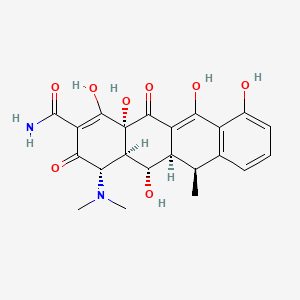
Atazanavir R,S,S,S-diastereomer
説明
Atazanavir R,S,S,S-diastereomer is a variant of Atazanavir, an antiretroviral drug used in the treatment of HIV . It has a molecular formula of C38H52N6O7 and a molecular weight of 704.8555 .
Molecular Structure Analysis
The molecular structure of Atazanavir R,S,S,S-diastereomer is complex, with a molecular formula of C38H52N6O7 . It has defined stereocenters and no E/Z centers .Physical And Chemical Properties Analysis
Atazanavir R,S,S,S-diastereomer has a molecular weight of 704.8555 and a molecular formula of C38H52N6O7 . Further physical and chemical properties such as density and pKa are predicted to be 1.178±0.06 g/cm3 and 11.11±0.46 respectively .科学的研究の応用
HIV Treatment
Atazanavir is a potent protease inhibitor (PI) used for the treatment of human immunodeficiency virus (HIV) infection . It has been studied in cohorts of treatment-naive and treatment-experienced patients .
Virologic Suppression
Atazanavir has been used in patients with virologic suppression who were receiving stable PI-based regimens (with or without ritonavir). The Switch to Another Protease Inhibitor (SWAN) study showed that switching to a once-per-day regimen containing atazanavir provided better maintenance of virologic suppression .
Regimen Simplification
For HIV-infected patients experiencing virologic suppression but seeking regimen simplification, switching from a PI-based regimen to a regimen based on a different PI, such as atazanavir, has been found useful .
Lipid Profile Improvement
Patients who switched to atazanavir therapy experienced significantly fewer total cholesterol, fasting triglyceride, and non—high density lipoprotein cholesterol elevations than did patients in the comparator PI group .
Analytical Method Development
Atazanavir S,S,R,S-Diastereomer can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Atazanavir .
Pharmaceutical Reference Standards
Atazanavir S,S,R,S-Diastereomer is used as a reference standard in the pharmaceutical industry .
作用機序
Target of Action
Atazanavir R,S,S,S-diastereomer, like other antiretrovirals, is primarily used to treat infection of the human immunodeficiency virus (HIV) . The primary target of Atazanavir is the HIV-1 protease , an enzyme critical for the maturation of the HIV virus .
Mode of Action
Atazanavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This interaction results in the formation of immature, noninfectious viral particles .
Biochemical Pathways
The inhibition of the HIV-1 protease prevents the maturation of the HIV virus. The virus remains in an immature state, which is non-infectious. This means that the virus cannot infect new cells, thereby slowing down or stopping the progression of the HIV infection .
Pharmacokinetics
It is known that the absorption of atazanavir is rapid and its bioavailability is enhanced with food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The elimination half-life of Atazanavir varies depending on whether it is administered alone or in combination with other drugs .
Result of Action
The result of Atazanavir’s action is the reduction of the viral load in the body, which helps to slow down the progression of HIV infection. By preventing the maturation of the virus, Atazanavir helps to keep the virus in check and reduces the risk of developing acquired immunodeficiency syndrome (AIDS) .
Action Environment
The action of Atazanavir R,S,S,S-diastereomer can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of Atazanavir, increasing its effectiveness . Additionally, the presence of other medications can affect the metabolism of Atazanavir, potentially leading to drug interactions .
将来の方向性
特性
IUPAC Name |
methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-IHZBLBIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atazanavir R,S,S,S-diastereomer | |
CAS RN |
1332981-14-2 | |
| Record name | Atazanavir R,S,S,S-diastereomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATAZANAVIR R,S,S,S-DIASTEREOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)







